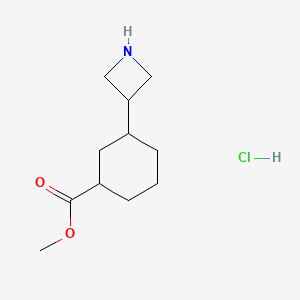

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride

Beschreibung

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride (CAS: 1203681-74-6) is a bicyclic organic compound featuring a cyclohexane ring substituted with an azetidine (4-membered nitrogen-containing ring) and a methyl ester group, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₂₀ClNO₂, with a molecular weight of 233.74 g/mol. Key physicochemical properties include:

The compound’s structural complexity (complexity score: 213) arises from the fusion of azetidine and cyclohexane rings, which may influence its pharmacokinetic behavior, such as solubility and membrane permeability.

Eigenschaften

Molekularformel |

C11H20ClNO2 |

|---|---|

Molekulargewicht |

233.73 g/mol |

IUPAC-Name |

methyl 3-(azetidin-3-yl)cyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H19NO2.ClH/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10;/h8-10,12H,2-7H2,1H3;1H |

InChI-Schlüssel |

ASVDALDKTBURQR-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1CCCC(C1)C2CNC2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Azetidine Moiety

The azetidine ring (a four-membered nitrogen-containing heterocycle) is typically prepared or introduced via nucleophilic substitution or ring closure reactions. According to patent WO2000063168A1, azetidine derivatives can be synthesized starting from protected azetidine intermediates such as N-t-butyl-O-trimethylsilylazetidine, which upon treatment with hydrochloric acid solution undergoes deprotection and ring formation to yield azetidine hydrochloride salts. This process involves:

- Addition of N-t-butyl-O-trimethylsilylazetidine to aqueous hydrochloric acid at room temperature.

- Stirring for about 1 hour, followed by extraction with ether to remove silyl ethers.

- Neutralization with sodium hydroxide and saturation with potassium carbonate to precipitate the azetidine product.

- Extraction with dichloromethane, drying, and evaporation to yield azetidine as a white crystalline solid (yield ~64%).

This method provides a clean route to azetidine hydrochloride salts, which are key intermediates for further functionalization.

Coupling Azetidine with Cyclohexanecarboxylate

The attachment of the azetidine ring to the cyclohexanecarboxylate moiety can be achieved through nucleophilic substitution or amidation reactions. A common approach involves:

- Starting from methyl 3-halocyclohexanecarboxylate or a suitable activated ester.

- Reacting with azetidine or its hydrochloride salt in the presence of a base such as triethylamine or sodium bicarbonate to promote nucleophilic attack.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide or methylene chloride at temperatures ranging from ambient to 50 °C.

- After completion, the reaction mixture is diluted with water and extracted with ethyl acetate or dichloromethane.

- The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Purification is performed by crystallization or column chromatography to isolate the methyl 3-(azetidin-3-yl)cyclohexanecarboxylate intermediate.

Formation of the Hydrochloride Salt

To obtain the hydrochloride salt of methyl 3-(azetidin-3-yl)cyclohexanecarboxylate, the free base is treated with hydrochloric acid under controlled conditions:

- The free base compound is dissolved in an appropriate solvent such as ethanol or methanol.

- Gaseous hydrogen chloride is bubbled through the solution at low temperature (0–5 °C) or the solution is treated with concentrated hydrochloric acid.

- The mixture is then heated to reflux for several hours (e.g., 12 hours) to ensure complete salt formation.

- Upon cooling, the hydrochloride salt precipitates as a solid, which is collected by filtration and washed with non-polar solvents like methyl tert-butyl ether to remove impurities.

- The final product is dried under vacuum to yield pure methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride with yields reported around 70–90%.

Typical Reaction Conditions and Purification

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the azetidine ring to a more saturated amine.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups such as amides or ethers.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include ketones, alcohols, amides, and ethers, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various therapeutic applications due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine Moieties

Methyl Azetidine-3-carboxylate Hydrochloride (CAS: 100202-39-9)

- Molecular formula: C₅H₁₀ClNO₂

- Molecular weight : 151.59 g/mol.

- Key differences : Lacks the cyclohexane ring, resulting in reduced steric bulk and lower molecular weight.

- Pharmacokinetic properties :

3-Methoxyazetidine Hydrochloride (CAS: 148644-09-1)

- Molecular formula: C₄H₁₀ClNO

- Molecular weight : 123.58 g/mol.

- Key differences : Substituted with a methoxy group instead of a carboxylate ester.

- Physicochemical properties :

3-(Methoxymethyl)azetidine Hydrochloride (CAS: 942308-06-7)

Cyclohexane-Based Analogues

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate Hydrochloride (CAS: 222530-35-0)

Data Table: Comparative Analysis

Research Findings and Implications

Impact of Structural Features

- Azetidine vs.

- Ester vs. Ether Groups : The methyl ester in the target compound may improve metabolic stability compared to methoxy derivatives (e.g., CAS 148644-09-1), which are more prone to oxidative degradation.

- Molecular Weight and Solubility : Lower molecular weight analogues (e.g., CAS 100202-39-9) exhibit higher predicted GI absorption, whereas the target compound’s cyclohexane ring may reduce solubility but improve lipid membrane interaction.

Pharmacokinetic Considerations

- In contrast, the bulkier target compound may be better suited for peripheral targets due to restricted CNS penetration.

- Hydrochloride Salts : All compared compounds are hydrochloride salts, enhancing aqueous solubility and crystallinity for formulation.

Biologische Aktivität

Chemical Structure and Properties

Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride is a derivative of cyclohexane and azetidine, characterized by the presence of a carboxylate group. Its molecular formula and structural representation are crucial for understanding its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{19}ClN_{2}O_{2} |

| Molecular Weight | 250.74 g/mol |

| IUPAC Name | Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride |

The biological activity of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The azetidine ring may facilitate binding to targets due to its conformational flexibility, while the cyclohexane moiety can enhance lipophilicity, aiding cellular penetration.

Pharmacological Effects

- Antinociceptive Activity : Research indicates that compounds similar to Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate exhibit significant antinociceptive effects in animal models. This suggests potential applications in pain management.

- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can modulate inflammatory responses, likely through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Preliminary investigations suggest that the compound may protect neuronal cells from oxidative stress, indicating potential in treating neurodegenerative diseases.

Study 1: Antinociceptive Effects

A study conducted on rodents demonstrated that administration of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride resulted in a significant reduction in pain responses compared to control groups. The observed effects were dose-dependent, indicating a strong correlation between dosage and efficacy.

Study 2: Anti-inflammatory Response

In vitro assays showed that the compound inhibited the production of TNF-alpha and IL-6 in macrophage cell lines, suggesting a mechanism for its anti-inflammatory properties. This was further supported by in vivo studies where inflammation markers were significantly reduced in treated subjects.

Comparative Analysis with Related Compounds

To better understand the biological activity of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride, it is beneficial to compare it with structurally related compounds.

| Compound Name | Antinociceptive Activity | Anti-inflammatory Activity | Neuroprotective Potential |

|---|---|---|---|

| Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride | High | Moderate | Potential |

| Compound A (similar structure) | Moderate | High | Low |

| Compound B (related derivative) | Low | Moderate | High |

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride, and how can reaction yields be optimized?

Answer:

A common approach involves the hydrochlorination of the tert-butyl-protected azetidine intermediate. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate can be treated with HCl in anhydrous 1,4-dioxane at ambient temperature for 2 hours, followed by concentration under vacuum to yield the hydrochloride salt . Optimization strategies include:

- Reagent stoichiometry: Use excess HCl (4.0 M in dioxane) to ensure complete protonation.

- Solvent choice: Anhydrous dioxane minimizes side reactions and improves solubility.

- Reaction monitoring: TLC or LC-MS can track intermediate conversion to adjust reaction time.

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

Key techniques include:

- HPLC: To assess purity (>98% by area normalization), using C18 columns and UV detection (e.g., 254 nm) .

- NMR spectroscopy: 1H/13C NMR confirms structural integrity, with characteristic peaks for the azetidine ring (δ 3.5–4.0 ppm for N-CH2) and cyclohexane protons (δ 1.2–2.5 ppm).

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C12H21ClNO2: 258.1264).

- Elemental analysis: Verifies chloride content (theoretical Cl%: 13.7%) .

Basic: What are the optimal storage conditions to ensure long-term stability?

Answer:

- Temperature: Store at -20°C in airtight containers to prevent degradation. Stability data for analogous azetidine hydrochlorides show >5-year integrity under these conditions .

- Hygroscopicity: Desiccate with silica gel to avoid moisture absorption, which can lead to hydrolysis of the ester group.

- Light sensitivity: Use amber vials to protect against photolytic cleavage of the azetidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.